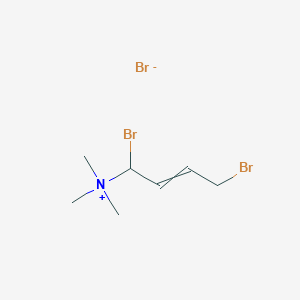
1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide is a chemical compound with the molecular formula C7H14Br3N. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its reactivity and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide can be synthesized through a multi-step process. One common method involves the bromination of N,N,N-trimethylbut-2-en-1-amine. The reaction typically uses bromine (Br2) as the brominating agent in an organic solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: The double bond in the but-2-en-1-aminium moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or other strong bases.
Elimination Reactions: Conditions often involve heating the compound with a base such as potassium tert-butoxide (KOtBu).
Addition Reactions: Electrophiles like hydrogen bromide (HBr) or bromine (Br2) are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include N,N,N-trimethylbut-2-en-1-amine derivatives.
Elimination Reactions: Products include alkenes or alkynes.
Addition Reactions: Products include dibromoalkanes or other addition products.
Aplicaciones Científicas De Investigación
1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide involves its reactivity as a quaternary ammonium compound. The positively charged nitrogen atom can interact with negatively charged species, facilitating various chemical reactions. The bromine atoms can act as leaving groups in substitution reactions, while the double bond can participate in addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromobutane: Similar in structure but lacks the quaternary ammonium group.
N,N,N-Trimethylbut-2-en-1-amine: Similar but without the bromine atoms.
1,4-Dibromo-2-butene: Similar but lacks the quaternary ammonium group.
Uniqueness
1,4-Dibromo-N,N,N-trimethylbut-2-en-1-aminium bromide is unique due to its combination of a quaternary ammonium group and bromine atoms, which imparts distinct reactivity and properties. This makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
88322-49-0 |
|---|---|
Fórmula molecular |
C7H14Br3N |
Peso molecular |
351.90 g/mol |
Nombre IUPAC |
1,4-dibromobut-2-enyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C7H14Br2N.BrH/c1-10(2,3)7(9)5-4-6-8;/h4-5,7H,6H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
IPLIWWGGKFIYAE-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C(C=CCBr)Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}-N,N-dimethylethan-1-amine](/img/structure/B14378520.png)

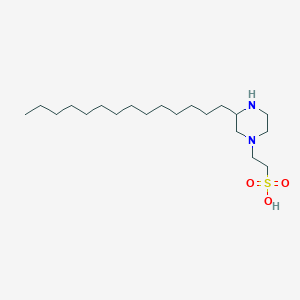
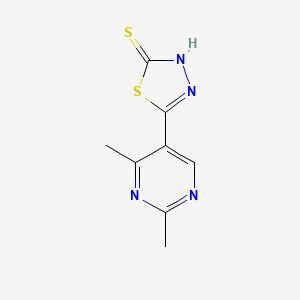
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B14378548.png)
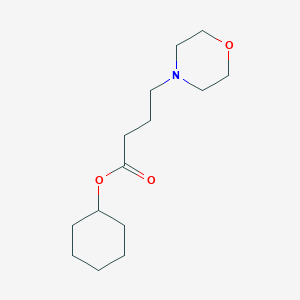
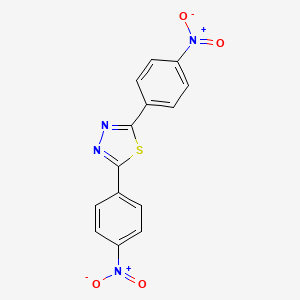
![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
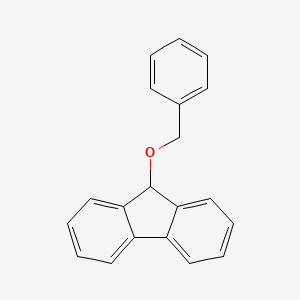
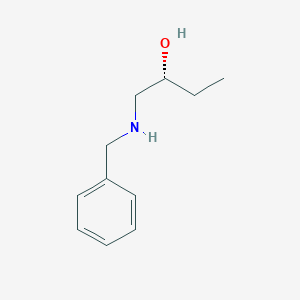
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)
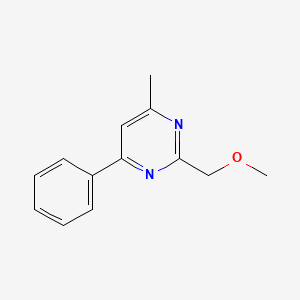
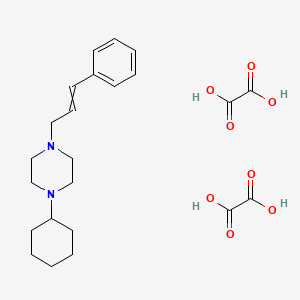
![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
